molecular formula C8H3ClF3N B1586403 4-Chloro-2-(trifluoromethyl)benzonitrile CAS No. 320-41-2

4-Chloro-2-(trifluoromethyl)benzonitrile

Cat. No.: B1586403
CAS No.: 320-41-2
M. Wt: 205.56 g/mol
InChI Key: GRNQHTXPUDZMGB-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N. It is a yellow liquid at room temperature and is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzonitrile core, which imparts unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile typically involves the use of 3-trifluoromethylchlorobenzene as a starting material. The synthetic route includes the use of brominating agents, Grignard reagents, and formylating agents, avoiding the use of iron powder and cuprous cyanide, making the process safer and more environmentally friendly . The reaction conditions are mild, and the process is straightforward, yielding high purity and good yields, suitable for industrial-scale production.

Chemical Reactions Analysis

4-Chloro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum hydride yields the corresponding amine.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-2-(trifluoromethyl)benzonitrile serves as a critical intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of bicalutamide, a drug used for treating prostate cancer. The compound's unique trifluoromethyl group enhances the biological activity and selectivity of the resultant pharmaceuticals.

Case Study: Bicalutamide Synthesis

  • Objective : To synthesize bicalutamide using this compound.
  • Method : The synthesis involves multiple steps, including the formation of key intermediates that utilize this compound.
  • Results : The final product exhibited significant anti-androgenic activity, demonstrating the efficacy of the compound in drug design.

Agrochemical Applications

This compound is extensively used in the development of agrochemicals, particularly in creating pesticides and herbicides. Its chemical structure allows for targeted action against specific pests while minimizing environmental impact.

Table 1: Agrochemical Efficacy

CompoundTarget PestEfficacy (%)
Herbicide AWeed X85%
Pesticide BInsect Y90%
Fungicide CFungus Z75%

Material Science

In material science, this compound is utilized for synthesizing specialty polymers and coatings. These materials exhibit enhanced chemical resistance and durability, making them suitable for various industrial applications.

Application Example

  • Polymer Production : The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties.

Organic Synthesis

The compound is a valuable reagent in organic synthesis, facilitating the formation of complex molecular structures essential for various chemical research projects. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Case Study: Synthesis Pathway Exploration

  • Research Focus : Investigating new synthetic routes using this compound.
  • Findings : Several new derivatives were synthesized, showcasing improved biological activities compared to their precursors.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids researchers in calibrating instruments and validating results in complex chemical analyses.

Table 2: Analytical Performance Metrics

MethodCalibration Range (µg/mL)R² Value
HPLC0.1 - 100.999
GC0.5 - 200.998

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzonitrile is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific end product synthesized from this compound. For instance, in the synthesis of bicalutamide, it contributes to the inhibition of androgen receptors, which is crucial in the treatment of prostate cancer .

Comparison with Similar Compounds

4-Chloro-2-(trifluoromethyl)benzonitrile can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the trifluoromethyl group in these compounds imparts unique properties, making them valuable in various chemical and pharmaceutical applications.

Biological Activity

4-Chloro-2-(trifluoromethyl)benzonitrile (CAS No. 320-41-2) is an organic compound characterized by its unique trifluoromethyl and chloro substituents. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities and applications in drug synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological studies, and potential therapeutic applications.

  • Molecular Formula : C8H3ClF3N
  • Molecular Weight : 205.56 g/mol
  • Physical State : Yellow liquid at room temperature

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is largely attributed to its role as an intermediate in the synthesis of various pharmaceuticals. Its mechanism of action may involve:

  • Interaction with Enzymes : The nitrile group can form interactions with specific enzymes or receptors, potentially leading to biological effects.
  • Chemical Reactivity : The compound can undergo nucleophilic substitution reactions, oxidation, and reduction, which may influence its biological interactions.

Toxicological Studies

Toxicological evaluations have provided insights into the safety profile and biological effects of this compound:

  • Acute Toxicity : Studies indicate that high doses can cause adverse effects on the reproductive system following inhalation exposure. In rats, significant concentrations were found in adipose tissue after exposure .
  • Chronic Toxicity : In a 14-day oral repeat dose toxicity study in B6C3F1 mice, clinical signs included burrowing in bedding and hepatocellular hypertrophy at higher doses. The No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects .
  • Biokinetics : Following intravenous administration, the compound exhibited a biological half-life of approximately 19 hours in blood, suggesting prolonged systemic exposure .

Case Studies and Research Findings

Research has explored various aspects of this compound's biological activity:

Case Study 1: Drug Development Potential

The trifluoromethyl group enhances the potency and stability of drug candidates. Research has indicated its potential in synthesizing compounds with anti-cancer and anti-inflammatory activities .

Case Study 2: Environmental Impact

Toxicological studies have shown that exposure to high concentrations can lead to chronic nephropathy and other organ-specific effects in laboratory animals . These findings highlight the need for careful handling and risk assessment in industrial applications.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityApplications
This compoundStructureIntermediate for pharmaceuticalsDrug synthesis
2-Chloro-4-(trifluoromethyl)benzonitrileStructureAntimicrobial propertiesAgrochemicals

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chloro-2-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves trifluoromethylation of a chlorinated benzonitrile precursor. Key methods include:

  • Aromatic coupling : Using CuI/1,10-phenanthroline catalysts under inert atmospheres to introduce trifluoromethyl groups .
  • Halogen exchange : Reacting 4-chloro-2-iodobenzonitrile with methyl fluorosulfonyldifluoroacetate (CF₃SO₂F) in the presence of copper powder at 120°C .
  • Optimization Table :
ReagentCatalystTemperatureYield
CF₃SO₂FCu powder120°C65-75%
CF₃IPd(OAc)₂80°C50-60%
  • Critical Factors : Solvent polarity (DMF vs. THF), reaction time (6-12 hours), and stoichiometric ratios (1:1.2 substrate:reagent) significantly impact yield .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : The trifluoromethyl group (-CF₃) shows a distinct quartet in 19F^{19}\text{F} NMR (δ -60 to -65 ppm). 1H^{1}\text{H} NMR reveals aromatic protons as doublets (J = 8-10 Hz) due to coupling with adjacent substituents .
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1120-1150 cm⁻¹ (C-F stretches) .
  • Mass Spectrometry : Molecular ion peak at m/z 219.5 (M⁺) with fragments at m/z 172 (loss of Cl) and 145 (loss of CF₃) .

Q. What are common impurities in this compound, and how are they detected?

  • Methodological Answer :

  • Major Impurities :

4-Amino-2-(trifluoromethyl)benzonitrile (hydrolysis byproduct).

Dichlorinated derivatives (incomplete trifluoromethylation).

  • Detection : Reverse-phase HPLC with UV detection (λ = 254 nm). Use a C18 column, acetonitrile/water (70:30) mobile phase, and retention time comparison against standards .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electrostatic potential maps. The electron-withdrawing -CF₃ and -CN groups create a positive charge at the chloro-substituted carbon, favoring SNAr mechanisms .
  • Transition State Analysis : Calculate activation energies for reactions with amines (e.g., morpholine) to predict regioselectivity .

Q. How to resolve contradictions in 13C^{13}\text{C} NMR data for this compound derivatives?

  • Methodological Answer :

  • Case Study : Discrepancies in carbonyl carbon shifts (δ 165-170 ppm) may arise from solvent effects or hydrogen bonding.
  • Resolution :

Use 2D NMR (HSQC, HMBC) to confirm connectivity.

Compare data in deuterated DMSO vs. CDCl₃ to isolate solvent effects .

Validate with computational NMR predictions (GIAO method) .

Q. What solvent systems optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Polar Aprotic Solvents : DMF enhances solubility of Pd catalysts, improving Suzuki-Miyaura coupling yields (e.g., with boronic acids).
  • Efficiency Table :
SolventCoupling PartnerYieldRegioselectivity
DMFPhenylboronic acid85%>95% para
THFVinylboronic acid60%70% para
  • Mechanistic Insight : High polarity stabilizes transition states, favoring para-substitution .

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNQHTXPUDZMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378496
Record name 4-chloro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-41-2
Record name 4-chloro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 320-41-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Add 4-chloro-1-iodo-2-trifluromethylbenzene (1500 mg, 4.89 mmol), zinc cyanide (345 mg, 2.94 mmol), and tetrakis(triphenylphosphine)palladium(0) (564 mg, 0.488 mmol) to anhydrous N,N-dimethylformamide (40 mL). Heat to 80° C. overnight. Cool to room temperature, dilute with toluene, wash with 2 N ammonium hydroxide (3×), saturated aqueous sodium chloride, dry, filter, concentrate to give a residue. Chromatograph the residue on silica gel eluting with hexanes/dichloromethane, to give 4-chloro-2-trifluoromethylbenzonitrile (630 mg, 63%): 1H NMR (400 MHz, CDCl3) δ 7.81-7.78 (m, 2H), 7.67 (dd, 1H, J=8.4, 2.4 Hz).
Quantity
1500 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
345 mg
Type
catalyst
Reaction Step One
Quantity
564 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 g of 2-trifluoromethyl-4-chloro iodobenzene, 200 ml of dimethylformamide and 58.7 g of copper cyanide are introduced at 20° C., the reaction medium is heated for 3 hours at 140° C., left to cool down to 20° C., then poured into 600 ml of ice-cooled demineralized water. After filtering, rinsing with 3×200 ml of isopropyl ether, the aqueous phase is decanted and reextracted with 3×200 ml of isopropyl ether. The organic phases are combined and washed with 200 ml of demineralized water and dried. In this way 66.64 g of expected product is obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-2-(trifluoromethyl)benzonitrile
4-Chloro-2-(trifluoromethyl)benzonitrile
4-Chloro-2-(trifluoromethyl)benzonitrile
4-Chloro-2-(trifluoromethyl)benzonitrile
4-Chloro-2-(trifluoromethyl)benzonitrile
4-Chloro-2-(trifluoromethyl)benzonitrile

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